MRS2279

Description

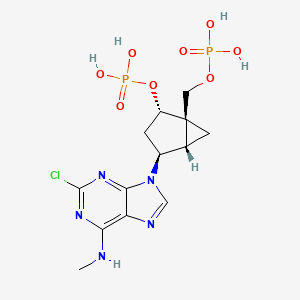

Structure

3D Structure

Properties

Molecular Formula |

C13H18ClN5O8P2 |

|---|---|

Molecular Weight |

469.71 g/mol |

IUPAC Name |

[(1R,2S,4S,5S)-4-[2-chloro-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C13H18ClN5O8P2/c1-15-10-9-11(18-12(14)17-10)19(5-16-9)7-2-8(27-29(23,24)25)13(3-6(7)13)4-26-28(20,21)22/h5-8H,2-4H2,1H3,(H,15,17,18)(H2,20,21,22)(H2,23,24,25)/t6-,7+,8+,13+/m1/s1 |

InChI Key |

NDCFGYFBDZLTJB-SMWKGLLFSA-N |

Isomeric SMILES |

CNC1=C2C(=NC(=N1)Cl)N(C=N2)[C@H]3C[C@@H]([C@]4([C@@H]3C4)COP(=O)(O)O)OP(=O)(O)O |

Canonical SMILES |

CNC1=C2C(=NC(=N1)Cl)N(C=N2)C3CC(C4(C3C4)COP(=O)(O)O)OP(=O)(O)O |

Synonyms |

2-chloro-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate MRS 2279 MRS-2279 MRS2279 |

Origin of Product |

United States |

The Chemical Compound Mrs2279

Chemical Structure and Properties

This compound has the chemical name (1R,2S)-4-[2-Chloro-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate (B84403) ester diammonium salt tocris.combio-techne.comalfa-chemistry.com. Its molecular formula is C₁₃H₁₈ClN₅O₈P₂·2NH₃, and its molecular weight is 503.78 tocris.combio-techne.com. The structure incorporates a modified adenine (B156593) base and a bicyclo[3.1.0]hexane ring system, which replaces the ribose moiety found in endogenous nucleotides tocris.combiocrick.com. This structural modification contributes to its antagonistic properties and selectivity for the P2Y1 receptor tocris.combiocrick.com.

Selectivity and Potency at P2Y1 Receptors

This compound is recognized for its high affinity and selectivity for the P2Y1 receptor tocris.combio-techne.combiocrick.com. Research has demonstrated that this compound effectively blocks the activation of the P2Y1 receptor by its endogenous ligand, ADP tocris.combiocrick.com.

Studies evaluating the activity of this compound have reported a high affinity with a Ki value of 2.5 nM and an IC50 value of 51.6 nM for the P2Y1 receptor tocris.combio-techne.com. Importantly, this compound has been shown to have minimal or no significant antagonistic activity at other P2Y receptor subtypes, including P2Y2, P2Y4, P2Y6, P2Y11, and P2Y12 receptors tocris.com. This selectivity makes this compound a valuable pharmacological tool for specifically investigating the roles of the P2Y1 receptor in various biological systems scbt.comtocris.com.

The competitive nature of this compound antagonism means it binds to the same site on the P2Y1 receptor as the endogenous agonist, ADP, thereby preventing ADP from activating the receptor and initiating downstream signaling scbt.com.

Research Findings and Applications in Preclinical Studies

This compound has been widely utilized in preclinical research to elucidate the physiological and pathophysiological functions of the P2Y1 receptor. Its application has provided valuable insights into the specific roles mediated by this receptor subtype.

Detailed research findings using this compound include:

Inhibition of Platelet Aggregation: this compound potently inhibits ADP-induced aggregation of human blood platelets in vitro tocris.combio-techne.com. This finding supports the critical role of the P2Y1 receptor in platelet function and hemostasis ashpublications.orgtocris.com.

Investigation of P2Y1-Mediated Signaling: this compound has been instrumental in dissecting the intracellular signaling pathways coupled to the P2Y1 receptor. By blocking P2Y1 activity, researchers can isolate the effects mediated specifically through the Gq/11-PLCβ-Ca²⁺ pathway activated by this receptor pnas.orgashpublications.org.

Studies in the Nervous System: this compound has been used in preclinical models to investigate the involvement of P2Y1 receptors in various neurological processes and disorders. For instance, studies have utilized this compound to explore the role of P2Y1 receptors in pain signaling, glial cell communication, and neuronal function mdpi.combjnephrology.orgnih.gov.

Characterization of P2Y1 Receptor Distribution and Function: The availability of a selective antagonist like this compound has facilitated the mapping of P2Y1 receptor distribution in different tissues and the characterization of its functional roles in specific cell types mdpi.compnas.org.

The use of selective antagonists like this compound is crucial for distinguishing the contributions of individual purinergic receptor subtypes in complex biological systems where multiple P2 receptors may be co-expressed mdpi.comsigmaaldrich.com.

Molecular and Receptor Level Pharmacology of Mrs2279

P2Y1 Receptor Binding Kinetics and Affinity

The interaction of MRS2279 with the P2Y1 receptor has been extensively characterized through radioligand binding assays, providing detailed insights into its binding properties.

Equilibrium binding studies using radiolabeled this compound ([³H]this compound) have consistently demonstrated its high affinity for the P2Y1 receptor across various expression systems. The dissociation constant (Kd), a measure of binding affinity, is consistently in the low nanomolar range.

In membranes from Sf9 insect cells expressing the recombinant human P2Y1 receptor, the Kd for [³H]this compound was determined to be 8 nM. nih.gov Similar high-affinity binding has been observed in mammalian cell lines stably expressing the human P2Y1 receptor, with Kd values ranging from 4 to 8 nM in Chinese hamster ovary (CHO) and 1321N1 human astrocytoma cells. nih.gov Studies with a purified human P2Y1 receptor yielded a Kd value of approximately 4 nM. doi.org When examining native receptors, [³H]this compound bound with high affinity to sites on human platelets and in rat brain membranes, exhibiting Kd values of 16 nM and 210 fmol/mg protein, respectively. nih.gov Another study noted a Kd of about 10 nM. unc.edu

The maximum binding capacity (Bmax), which reflects the density of receptors in a given preparation, has also been quantified. For instance, in Sf9 cell membranes, the Bmax for a similar P2Y1 antagonist radioligand was 13.3 ± 2.2 pmol/mg of membrane protein. unc.edu In native tissues, the density of P2Y1 receptors on human platelets was found to be between 5 and 35 receptors per platelet. nih.gov

Interactive Table: Equilibrium Binding Parameters of this compound at the P2Y1 Receptor

| System | Kd (nM) | Bmax | Reference |

|---|---|---|---|

| Sf9 Insect Cell Membranes (recombinant human P2Y1) | 8 | - | nih.gov |

| Purified Human P2Y1 Receptor | ~4 | - | doi.org |

| CHO/1321N1 Cells (stably expressing human P2Y1) | 4 - 8 | - | nih.gov |

| Human Platelets (native) | 16 | 5-35 receptors/platelet | nih.gov |

The kinetics of this compound binding to the P2Y1 receptor have been determined by measuring its association (kon) and dissociation (koff) rate constants. These kinetic parameters provide a dynamic view of the binding interaction.

For [³H]this compound binding to P2Y1 receptors expressed in Sf9 membranes, the association rate constant was 7.15 x 10⁷ M⁻¹ min⁻¹, and the dissociation rate constant was 0.72 min⁻¹. nih.gov The equilibrium dissociation constant (Kd) calculated from these kinetic rates is in close agreement with the Kd values obtained from equilibrium binding studies, confirming the consistency of the binding data. nih.gov

Interactive Table: Kinetic Binding Parameters of this compound

| Parameter | Value | Reference |

|---|---|---|

| Association Rate (kon) | 7.15 x 10⁷ M⁻¹ min⁻¹ | nih.gov |

Competitive Antagonism at the P2Y1 Receptor

This compound functions as a competitive antagonist, meaning it binds to the same site as the endogenous agonist ADP but does not activate the receptor, thereby blocking agonist-induced signaling.

The antagonist potency of this compound is quantified by its inhibition constant (Ki) and pKB value. The Ki represents the concentration of the antagonist that occupies 50% of the receptors in the absence of an agonist, while the pKB is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.

Competition binding assays using [³H]this compound in P2Y1-expressing Sf9 cell membranes revealed a Ki value of 13 nM for unlabeled this compound. nih.gov Other studies have reported a Ki of 2.5 nM. medkoo.comrndsystems.comtocris.commedchemexpress.combiocrick.com

Functional assays have corroborated the high antagonist potency of this compound. In human platelets, this compound potently inhibits ADP-induced aggregation with a pKB value of 8.05. medkoo.comrndsystems.comtocris.combiocrick.com In 1321N1 human astrocytoma cells stably expressing the human P2Y1 receptor, this compound exhibited a pKB of 8.10. biocrick.com In turkey erythrocyte membranes, a classic model for studying P2Y1 receptors, the pKB was determined to be 7.75. biocrick.com

Interactive Table: Antagonist Potency of this compound at the P2Y1 Receptor

| Model System | Parameter | Value | Reference |

|---|---|---|---|

| Sf9 Cell Membranes | Ki | 13 nM | nih.gov |

| Various | Ki | 2.5 nM | medkoo.comrndsystems.comtocris.commedchemexpress.combiocrick.com |

| Human Platelets (ADP-induced aggregation) | pKB | 8.05 | medkoo.comrndsystems.comtocris.combiocrick.com |

| 1321N1 Astrocytoma Cells (human P2Y1) | pKB | 8.10 | biocrick.com |

The P2Y1 receptor is coupled to the Gq family of G proteins, which activate phospholipase C (PLC). mdpi.com Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). mdpi.com

This compound effectively blocks these signaling events. It has been shown to competitively antagonize agonist-stimulated inositol phosphate (B84403) formation in turkey erythrocyte membranes. biocrick.com The apparent affinity of this compound derived from its inhibition of P2Y1-promoted inositol phosphate accumulation is consistent with its binding affinity (Kd), reinforcing its mechanism as a competitive antagonist at the receptor level. nih.gov By blocking the generation of IP3, this compound consequently prevents the subsequent mobilization of intracellular Ca²⁺, a key downstream event in P2Y1 receptor activation.

Selectivity Profile of this compound Across P2Y Receptor Subtypes

A critical feature of this compound as a pharmacological tool is its high selectivity for the P2Y1 receptor over other P2Y receptor subtypes. nih.gov Studies have demonstrated that this compound has no significant antagonist activity at P2Y2, P2Y4, P2Y6, and P2Y11 receptors when tested against their respective agonists. nih.govrndsystems.comtocris.combiocrick.com

Furthermore, this compound does not interfere with ADP signaling through the P2Y12 receptor, which is co-expressed with P2Y1 on platelets and couples to Gi to inhibit adenylyl cyclase. nih.govbiocrick.com Radioligand binding studies have also confirmed this selectivity, showing that [³H]this compound does not bind to membranes from Sf9 cells expressing high levels of P2Y2 or P2Y12 receptors. nih.gov This high degree of selectivity makes this compound an excellent tool for isolating and studying the specific functions of the P2Y1 receptor in complex biological systems where multiple P2Y subtypes may be present. nih.gov

Table of Compounds

| Compound Name |

|---|

| This compound |

| Adenosine diphosphate (B83284) (ADP) |

| 2-methylthio-ADP (2MeSADP) |

| [³H]this compound |

| N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate (MRS2179) |

| Adenosine-3', 5'-bisphosphate |

| Pyridoxal phosphate-6-azophenyl-2',4'-disulfonic acid |

| 2-propylthio-D-β,γ-dichloromethylene-ATP (ARC67085MX) |

| 2-iodo-N6-methyl-(N)-methanocarba-2´-deoxyadenosine 3´,5´-bisphosphate (MRS2500) |

Lack of Interaction with P2Y2, P2Y4, P2Y6, P2Y11, and P2Y12 Receptors

This compound is characterized by its high degree of selectivity for the P2Y1 receptor. tocris.comrndsystems.commedkoo.commedchemexpress.com Extensive pharmacological studies have demonstrated that it does not exhibit antagonist activity at several other P2Y receptor subtypes. Specifically, this compound fails to block nucleotide signaling at P2Y2, P2Y4, P2Y6, and P2Y11 receptors when they are activated by their respective agonists. nih.govbiocrick.com

Furthermore, its selectivity extends to the P2Y12 receptor, which, like P2Y1, is a key receptor in ADP-induced platelet aggregation. biocrick.comnih.gov this compound does not inhibit the P2Y12 receptor-mediated pathway, which involves the inhibition of adenylyl cyclase. biocrick.com This specificity was confirmed in binding assays where a radiolabeled version of the compound, [3H]this compound, was shown to bind to cells expressing the human P2Y1 receptor but not to cells expressing recombinant P2Y2 or P2Y12 receptors. nih.gov This precise targeting of the P2Y1 receptor is a defining feature of the compound's pharmacological profile. nih.gov

| Receptor Subtype | Interaction with this compound | Reference |

|---|---|---|

| P2Y1 | High-affinity competitive antagonist | tocris.comrndsystems.commedchemexpress.com |

| P2Y2 | No antagonist effect | nih.govbiocrick.comnih.gov |

| P2Y4 | No antagonist effect | nih.govbiocrick.com |

| P2Y6 | No antagonist effect | nih.govbiocrick.com |

| P2Y11 | No antagonist effect | nih.govbiocrick.com |

| P2Y12 | No antagonist effect | nih.govbiocrick.comnih.gov |

Differentiation from Other Broad-Spectrum or Non-Selective Purinergic Modulators

The high selectivity of this compound distinguishes it from numerous other purinergic modulators that exhibit broad-spectrum or non-selective activity. Many early-generation P2 receptor antagonists, such as Suramin and pyridoxal-phosphate-6-azophenyl-2',4'-disulfonic acid (PPADS), are known for their lack of specificity, as they block multiple P2X and P2Y receptor subtypes. tocris.com

Unlike these compounds, this compound's activity is narrowly focused on the P2Y1 receptor. This allows for the precise dissection of P2Y1 receptor function without the confounding effects of modulating other purinergic receptors. Even within the P2Y receptor family, other antagonists may target multiple subtypes. For instance, MRS2603 is known to antagonize both P2Y1 and P2Y13 receptors. medchemexpress.com In contrast, this compound provides a clear advantage for specifically studying P2Y1-mediated pathways.

Furthermore, this compound's mechanism as a competitive antagonist at the orthosteric binding site differs from other modulators like BPTU, which acts as a non-nucleotide allosteric antagonist of the P2Y1 receptor. medchemexpress.com The development of highly selective molecules like this compound represents a significant advancement over non-selective agents, providing more refined tools for pharmacological research. nih.gov

Interaction with Constitutive P2Y1 Receptor Activity

Recent research has revealed that the P2Y1 receptor can be constitutively active, meaning it can signal through its associated Gq proteins even in the absence of an agonist like ADP. nih.govresearchgate.net This basal level of activity suggests a role for the P2Y1 receptor in priming platelets for rapid activation. researchgate.net

In this context, this compound has been shown to act not just as a neutral antagonist but as an inverse agonist. nih.gov An inverse agonist is a compound that binds to the same receptor as an agonist but induces a pharmacological response opposite to that of the agonist. In the case of the P2Y1 receptor, this compound abolishes the receptor-dependent constitutive G protein signaling and counteracts the constitutive recruitment of β-arrestin 2 to the receptor. nih.gov By inhibiting this basal activity, this compound effectively reduces the baseline signaling of the P2Y1 receptor, a property that distinguishes it from neutral antagonists which would only block the action of agonists without affecting the receptor's intrinsic activity. nih.govresearchgate.net

Cellular and Subcellular Mechanisms Modulated by P2y1 Receptor Antagonism by Mrs2279

Modulation of Gq Protein-Coupled Signaling Cascades

The P2Y1 receptor is primarily coupled to Gq proteins guidetopharmacology.orgunc.edunih.gov. Activation of P2Y1 by agonists leads to the activation of the Gq protein, which in turn initiates a cascade of intracellular events. MRS2279, as a P2Y1 antagonist, blocks this initial coupling and subsequent activation of the Gq protein pathway nih.gov. Studies have shown that P2Y1 receptors can exhibit constitutive activity, meaning they can activate Gq signaling even in the absence of an agonist, and antagonists like this compound can abolish this constitutive activation, behaving as inverse agonists nih.govresearchgate.net. Research using techniques like bioluminescence resonance energy transfer (BRET) and homogeneous time resolved fluorescence (HTRF) has demonstrated that this compound can inhibit P2Y1 receptor-dependent constitutive Gαq signaling in cells expressing the receptor, including human platelets nih.gov.

Effects on Downstream Effector Systems (e.g., Phospholipase C, Ca2+ Channels)

The activation of Gq protein by the P2Y1 receptor leads to the stimulation of downstream effector systems, most notably Phospholipase C (PLC) guidetopharmacology.orgunc.edunih.gov. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium ions (Ca2+) from intracellular stores, such as the endoplasmic reticulum, leading to an increase in intracellular Ca2+ concentration guidetopharmacology.orgunc.edunih.gov. DAG, along with Ca2+, activates protein kinase C (PKC).

By blocking P2Y1 receptor activation, this compound effectively inhibits the activation of PLC and the subsequent mobilization of intracellular Ca2+ unc.edu. This inhibition of the Ca2+ signaling pathway is a key mechanism by which this compound exerts its effects in various cell types. Studies have shown that this compound can inhibit ADP-induced increases in intracellular Ca2+ in platelets unc.eduresearchgate.net. Furthermore, research on isolated mitochondria has suggested the presence of P2Y1-like receptors that can regulate mitochondrial calcium uptake through a mechanism involving mitochondrial PLC activation, and this process can be inhibited by PLC antagonists researchgate.net.

Impact on Receptor-Mediated Cellular Responses in Isolated Cells and Tissues (Preclinical)

The P2Y1 receptor mediates a variety of cellular responses in isolated cells and tissues, particularly in the context of platelet function. ADP-induced platelet activation involves P2Y1-mediated shape change and initial, reversible aggregation, followed by amplification and stabilization by the P2Y12 receptor nih.govresearchgate.net. This compound has been shown to potently inhibit ADP-induced aggregation of human blood platelets in vitro tocris.commedchemexpress.com. It inhibits platelet shape change and the rise in intracellular Ca2+ induced by ADP unc.eduresearchgate.net.

Beyond platelets, P2Y1 receptors are involved in other cellular processes. For example, studies in astrocytoma cells and rat brain membranes have utilized tritiated this compound ([3H]this compound) as a radioligand to quantify P2Y1 receptor expression and study binding characteristics doi.orgphysiology.orgnih.govnih.gov. This highlights its utility as a research tool in various tissue types. Preclinical studies in murine models of sepsis have shown that this compound administration can modulate the crosstalk between platelets and macrophages and enhance macrophage phagocytic activity in a sex-related manner physiology.org. In isolated brainstem slices, this compound has been shown to abolish sighs induced by a P2Y1 receptor agonist, suggesting a role for P2Y1 receptors in respiratory rhythm generation involving astrocytes nih.gov.

Cross-Talk with Other Signaling Systems and Receptors in Purinergic Networks

Purinergic signaling networks involve complex interactions between various P2 receptors (both P2Y and P2X subtypes) and other signaling systems guidetopharmacology.orgunc.edunih.gov. While this compound is selective for the P2Y1 receptor and generally does not block signaling at most other P2Y receptors (such as P2Y2, P2Y4, P2Y6, P2Y11, and P2Y12) or P2X receptors at typical concentrations, there can be functional cross-talk between P2Y1 and other receptors tocris.commedchemexpress.comresearchgate.net.

Studies in monocytic cells have also explored the involvement of P2Y receptors in signaling pathways, and this compound has been used to investigate the role of P2Y1 in these contexts, demonstrating its utility in dissecting purinergic cross-talk in immune cells researchgate.net. The use of this compound in conjunction with antagonists of other purinergic receptors, such as P2Y11 antagonists, has helped to elucidate the specific contributions of P2Y1 in complex signaling environments researchgate.netucl.ac.uk.

Preclinical Pharmacological Applications of Mrs2279 in in Vitro and in Vivo Animal Models

Cardiovascular System Research

The P2Y1 receptor is known to play a significant role in the cardiovascular system, particularly in platelet function and the regulation of vascular tone. nih.gov

Platelet Function Modulation (ADP-Induced Aggregation, Microaggregate Formation)

MRS2279 has been shown to be a potent inhibitor of ADP-induced platelet aggregation. In vitro studies have demonstrated that this compound competitively inhibits ADP-promoted platelet aggregation with high affinity. medchemexpress.commedchemexpress.comfishersci.co.ukbiocrick.com This effect is consistent with its action as a selective P2Y1 receptor antagonist, as the P2Y1 receptor is obligatory for ADP-induced platelet aggregation. biocrick.com Studies using P2Y1-deficient mice have further confirmed the crucial role of P2Y1 receptors in platelet aggregation and thrombus formation in vivo. plos.orgresearchgate.net Pretreatment with this compound in studies involving iPLA2γ-deficient mouse platelets stimulated with ADP resulted in platelet aggregation similar to that observed in wild-type platelets, indicating the involvement of iPLA2γ in P2Y1-mediated aggregation. plos.org

| Study Type | Model | Agonist Used | Effect Observed | Key Finding Related to this compound | Source |

| In vitro | Human Platelets | ADP | Inhibition of platelet aggregation | Competitively inhibits ADP-promoted platelet aggregation. medchemexpress.commedchemexpress.comfishersci.co.ukbiocrick.com | medchemexpress.commedchemexpress.comfishersci.co.ukbiocrick.com |

| In vivo | Mouse (iPLA2γ-KO) | ADP | Reduced platelet aggregation | This compound pretreatment normalized aggregation, linking iPLA2γ to P2Y1-mediated aggregation. plos.org | plos.org |

Vascular Tone Regulation in Smooth Muscle Cells

Research has also investigated the role of this compound in modulating vascular tone, which is influenced by purinergic signaling in smooth muscle and endothelial cells. nih.govnih.govnottingham.ac.uk Studies in rat aortic smooth muscle cells have shown that this compound can suppress calcium mobilization evoked by P2Y1 receptor agonists like MRS2365 in a competitive manner. nih.govresearchgate.net This indicates that this compound, by blocking P2Y1 receptors, can influence intracellular calcium signaling in vascular smooth muscle, a key process in the regulation of vascular tone and contraction. nih.gov While P2Y1 receptor knockout mice have been generated, their specific vascular actions in comparison to P2Y1 antagonists like this compound have not been extensively reported. nih.govresearchgate.net

| Study Type | Model | Agonist Used | Effect Observed in ASMC | Key Finding Related to this compound | Source |

| In vitro | Rat Aortic Smooth Muscle Cells (ASMC) | MRS2365 | Calcium mobilization | This compound suppressed MRS2365-evoked calcium mobilization competitively. nih.govresearchgate.net | nih.govresearchgate.net |

Gastrointestinal System Research

Purinergic signaling, mediated by receptors like P2Y1, plays a crucial role in regulating gastrointestinal function, including neuromuscular transmission and motility. nih.govmendeley.comnih.govnih.govresearchgate.net

Regulation of Inhibitory Neuromuscular Transmission in Colon (Inhibitory Junction Potentials)

Inhibitory junction potentials (IJPs) are critical for smooth muscle relaxation in the gastrointestinal tract. mendeley.comnih.govnih.gov Studies in rat and human colon have utilized this compound to characterize the purinergic component of these IJPs. nih.govmendeley.comnih.govnih.govphysiology.orgisciii.es this compound, along with other selective P2Y1 antagonists like MRS2179 and MRS2500, has been shown to inhibit the fast component of the IJP, which is mediated by P2Y1 receptors. nih.govmendeley.comnih.govnih.govphysiology.orgisciii.escore.ac.ukfrontiersin.org The rank order of potency for inhibiting the fast IJP in rat colon has been reported as MRS2500 > this compound > MRS2179. mendeley.comnih.govnih.govcore.ac.uk This highlights the significant contribution of P2Y1 receptors, as targeted by this compound, to purinergic inhibitory neurotransmission in the colon. mendeley.comnih.govnih.gov Studies in P2Y1-null mice have further supported these findings, demonstrating the absence of the purinergic fast IJP in these animals. nih.govisciii.escore.ac.uk

| Study Type | Model | Measurement | Effect of this compound | Key Finding | Source |

| In vitro | Rat Colon | Fast Inhibitory Junction Potential (IJPf) | Inhibited the fast component of the IJP. mendeley.comnih.govnih.govphysiology.org | Confirmed P2Y1 receptor mediation of the fast IJP. mendeley.comnih.govnih.gov | mendeley.comnih.govnih.govphysiology.org |

| In vitro | Human Colon | Fast Inhibitory Junction Potential (IJPf) | Inhibited the fast component of the IJP. nih.govisciii.es | Confirmed P2Y1 receptor mediation of the fast IJP in human tissue. nih.govisciii.es | nih.govisciii.es |

Modulation of Gastrointestinal Motility

| Study Type | Model | Measurement | Effect of this compound | Key Finding | Source |

| In vitro | Rat Colon | Mechanical Relaxation | Did not significantly modify relaxation induced by electrical field stimulation when used alone. nih.govnih.gov | P2Y1 receptors are involved in co-transmission with nitric oxide for complete relaxation. mendeley.comnih.govnih.gov | mendeley.comnih.govnih.gov |

| In vitro | Mouse Colon | Pellet Transit | Not directly studied for this compound, but related P2Y1 antagonism/knockout delayed transit. nih.govisciii.es | P2Y1 receptor activity is important for proper colonic transit, suggesting potential modulation by this compound. nih.gov | nih.govisciii.es |

Central Nervous System Research

P2Y receptors, including P2Y1, are expressed in the central nervous system (CNS) and are involved in various functions, such as neurotransmission, cell growth, and inflammatory responses. nih.govmdpi.com this compound, as a selective P2Y1 antagonist, has been used to investigate the role of this receptor in the CNS. Studies have shown that this compound can exhibit high affinity competitive antagonism to human P2Y1 receptors expressed in astrocytoma cells. medchemexpress.commedchemexpress.combiocrick.com Furthermore, intracerebroventricular injection of this compound has been shown to reduce mouse brain injury induced by mechanical ventilation in a high-pressure ventilation model. medchemexpress.commedchemexpress.com This suggests a potential role for P2Y1 receptors in the pathophysiology of brain injury and a possible therapeutic avenue for this compound in this context. medchemexpress.commedchemexpress.com Astrocytic P2Y1 receptors have also been implicated in the regulation of cytokine/chemokine transcription and cerebral damage in a rat model of cerebral ischemia, indicating broader involvement of P2Y1 in neuroinflammatory and neurodegenerative processes. tocris.com

| Study Type | Model | Effect Observed | Key Finding Related to this compound | Source |

| In vitro | Human Astrocytoma Cells (1321N1) | Antagonism of P2Y1 receptor activity | Showed high affinity competitive antagonism to human P2Y1 receptor. medchemexpress.commedchemexpress.combiocrick.com | medchemexpress.commedchemexpress.combiocrick.com |

| In vivo | Mouse (Mechanical Ventilation Model) | Reduced brain injury | Intracerebroventricular this compound reduced injury, suggesting P2Y1 involvement in brain injury. medchemexpress.commedchemexpress.com | medchemexpress.commedchemexpress.com |

| In vivo | Rat (Cerebral Ischemia Model) | Implication in cytokine/chemokine regulation and damage | Astrocytic P2Y1 receptors involved, suggesting potential modulation by this compound. tocris.com | tocris.com |

Other Organ System Research (e.g., Kidney, Lung)

Preclinical studies utilizing this compound have explored the involvement of the P2Y1 receptor in the function and pathology of organ systems beyond the cardiovascular and nervous systems, including the kidneys and lungs.

Research in animal models of sepsis, a complex syndrome resulting from serious infection, has investigated the role of purinergic signaling, including the P2Y1 receptor, in associated organ injury, such as acute lung injury (ALI) and kidney effects researchgate.netresearchgate.net. In a study using a cecal ligation and puncture (CLP) mouse model to induce sepsis, the P2Y1 antagonist this compound was administered researchgate.net. The study assessed various parameters, including neutrophil infiltration in the lung and kidney researchgate.net.

Detailed research findings from this study indicated that there were no differences in neutrophil infiltration in the lung and kidney between female CLP mice and female CLP mice treated with this compound researchgate.netresearchgate.net. This suggests that, in this specific sepsis model and in female mice, P2Y1 receptor blockade with this compound did not significantly impact neutrophil accumulation in these organs researchgate.netresearchgate.net.

Advanced Research Methodologies Utilized in Mrs2279 Studies

In Vitro Experimental Paradigms

In vitro studies provide controlled environments to investigate the specific interactions of MRS2279 with the P2Y1 receptor at a cellular and molecular level, free from the complexities of a whole organism. These paradigms are crucial for determining receptor binding affinity, selectivity, and the impact of this compound on downstream signaling cascades.

Recombinant P2Y1 Receptor Expression Systems (e.g., Sf9 Insect Cells, CHO Cells, 1321N1 Astrocytoma Cells)

Recombinant expression systems are widely used to study the properties of the P2Y1 receptor in isolation or in a controlled cellular environment. Sf9 insect cells, often utilized with the baculovirus expression vector system (BEVS), allow for high-level expression of the recombinant human P2Y1 receptor. doi.orgnih.govnih.govunc.eduirvinesci.comexpressionsystems.com Studies using Sf9 cell membranes expressing recombinant human P2Y1-R have demonstrated high-affinity binding of radiolabeled this compound, confirming its interaction with the receptor. doi.orgnih.govnih.gov

Mammalian cell lines such as Chinese Hamster Ovary (CHO) cells and 1321N1 human astrocytoma cells are also frequently employed as stable expression systems for the human P2Y1 receptor. nih.govnih.govunc.eduphysiology.orgucl.ac.uk These cell lines, which typically have low or no endogenous P2Y receptor expression, provide a suitable background for studying the specific effects of this compound on the heterologously expressed P2Y1 receptor. nih.govnih.govphysiology.org Research in 1321N1 cells stably expressing human P2Y1 receptors has shown that this compound exhibits high-affinity competitive antagonism, as measured by its ability to inhibit agonist-stimulated inositol (B14025) phosphate (B84403) formation. biocrick.commedchemexpress.commedchemexpress.com Similarly, studies in CHO cells expressing the human P2Y1 receptor have utilized radioligand binding assays with [³H]this compound to assess receptor binding properties. nih.govnih.govphysiology.orgphysiology.org

Primary Cell Culture Models (e.g., Rat Aortic Smooth Muscle Cells, Human Peripheral Blood Mononuclear Cells, Platelets)

Primary cell cultures, derived directly from tissues, offer a more physiologically relevant context for studying this compound activity compared to immortalized cell lines. Rat aortic smooth muscle cells have been used to investigate the role of P2Y receptors, including P2Y1, in mediating calcium signaling, with selective antagonists like this compound employed to delineate the contribution of the P2Y1 subtype. researchgate.net

Human peripheral blood mononuclear cells (PBMCs), specifically CD4 T cells, have been utilized to study the impact of this compound on purinergic signaling in immune cells. nih.govresearchgate.netfrontiersin.org These studies have shown that this compound can influence calcium signaling and cytokine production in T cells, highlighting the involvement of P2Y1 receptors in immune responses. nih.govresearchgate.net

Platelets are a key cell type where P2Y1 receptor function is critical for aggregation. Primary human platelets are extensively used to assess the anti-aggregatory effects of this compound. unc.edubiocrick.commedchemexpress.commedchemexpress.comtocris.com Studies on human platelets have demonstrated that this compound potently inhibits ADP-induced aggregation, acting as a competitive antagonist of the P2Y1 receptor. biocrick.commedchemexpress.commedchemexpress.comtocris.com Radioligand binding studies using [³H]this compound have also been performed on human platelets to quantify P2Y1 receptor sites. nih.govnih.gov

Radioligand Binding Assays and Competition Binding Studies

Radioligand binding assays are fundamental techniques for characterizing the binding affinity and selectivity of a compound for its target receptor. The development of [³H]this compound, a high-affinity radiolabeled antagonist, has been pivotal in these studies for the P2Y1 receptor. doi.orgnih.govnih.govcapes.gov.br

Saturation binding studies with [³H]this compound on membranes from cells expressing recombinant P2Y1 receptors (e.g., Sf9, CHO, 1321N1) or on primary cell membranes (e.g., platelets) allow for the determination of binding parameters such as the dissociation constant (Kd) and the maximum number of binding sites (Bmax). nih.govnih.govphysiology.org For instance, equilibrium binding of [³H]this compound to P2Y1-R expressed in Sf9 membranes showed a high affinity with a Kd of approximately 8 nM. nih.govnih.gov

Competition binding studies involve incubating the radioligand ([³H]this compound) with the receptor in the presence of increasing concentrations of a competing unlabeled compound. This allows for the determination of the inhibition constant (Ki) of the competing ligand for the receptor. Competition binding assays with [³H]this compound have been used to determine the affinities of various P2Y1 receptor ligands, including agonists and other antagonists, confirming the selectivity and potency of this compound. doi.orgnih.govnih.gov

Table 1: Representative Binding Data for this compound

| Cell Type / System | Ligand | Assay Type | Parameter | Value | Citation |

| Sf9 membranes (recombinant hP2Y1-R) | [³H]this compound | Saturation Binding | Kd | ~8 nM | nih.govnih.gov |

| Sf9 membranes (recombinant hP2Y1-R) | This compound | Competition Binding | Ki | 13 nM | nih.govnih.gov |

| 1321N1 cells (stably expressing hP2Y1-R) | [³H]this compound | Equilibrium Binding | Kd | 4-8 nM | nih.govnih.gov |

| CHO cells (stably expressing hP2Y1-R) | [³H]this compound | Equilibrium Binding | Kd | 4-8 nM | nih.govnih.gov |

| Human Platelets | [³H]this compound | Equilibrium Binding | Kd | 16 nM | nih.govnih.gov |

Inositol Phosphate Accumulation Assays

P2Y1 receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). physiology.orgnih.govfrontiersin.org PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). physiology.org

Inositol phosphate accumulation assays are used to measure the production of inositol phosphates as a downstream signaling event of P2Y1 receptor activation. By stimulating cells expressing P2Y1 receptors with an agonist (e.g., 2-MeSADP) in the presence of lithium (which inhibits inositol phosphate breakdown), the accumulation of total inositol phosphates can be quantified, often using radiolabeled myo-[³H]inositol.

Studies using 1321N1 human astrocytoma cells stably expressing the human P2Y1 receptor have shown that this compound competitively antagonizes 2-MeSADP-stimulated inositol phosphate formation, demonstrating its ability to block P2Y1 receptor-mediated Gq signaling. biocrick.commedchemexpress.commedchemexpress.com The potency of this compound in inhibiting this response is typically reported as a pKB or IC50 value. biocrick.commedchemexpress.commedchemexpress.comresearchgate.net

Table 2: Inhibition of Inositol Phosphate Accumulation by this compound

| Cell Type / System | Agonist | This compound Effect | Parameter | Value | Citation |

| 1321N1 cells (stably expressing hP2Y1-R) | 2-MeSADP | Competitive Antagonism | pKB | 8.10 | biocrick.commedchemexpress.commedchemexpress.com |

| Turkey erythrocyte membranes | 2-MeSADP | Competitive Antagonism | pKB | 7.75 | biocrick.commedchemexpress.commedchemexpress.com |

Calcium Signaling Measurements

Activation of P2Y1 receptors leads to an increase in intracellular calcium concentration ([Ca²⁺]i) due to IP3-mediated release from the endoplasmic reticulum and, in some cases, subsequent influx of extracellular calcium. physiology.orgresearchgate.netnih.govresearchgate.net Calcium signaling can be measured using fluorescent indicators (e.g., Fura-2, Fluo-4) that change their fluorescence properties upon binding to calcium ions. researchgate.netresearchgate.net

Real-time monitoring of [Ca²⁺]i changes in response to agonist stimulation and antagonist treatment provides direct evidence of P2Y1 receptor functional activity and the inhibitory effect of this compound. Studies in primary human CD4 T cells have shown that this compound decreases calcium signaling induced by T cell receptor/CD28 stimulation, indicating the involvement of P2Y1 receptors in this process. nih.govresearchgate.net Similarly, in rat aortic smooth muscle cells, this compound has been used to isolate the calcium signals specifically evoked by P2Y1 receptor activation. researchgate.net Research in 1321N1 cells expressing human P2Y1 receptors has also demonstrated that this compound blocks ADP ribose-induced calcium increases. biocrick.comdiva-portal.org

Platelet Aggregometry Techniques

Platelet aggregation is a critical physiological response mediated, in part, by P2Y1 receptor activation by ADP. Platelet aggregometry is an in vitro technique used to measure the aggregation of platelets in response to agonists. This is typically done by monitoring the change in light transmission through a stirred suspension of platelets.

This compound is a potent inhibitor of ADP-induced platelet aggregation, making aggregometry a primary functional assay for evaluating its activity. unc.edubiocrick.commedchemexpress.commedchemexpress.comtocris.com Studies using human blood platelets have consistently shown that this compound competitively inhibits ADP-promoted platelet aggregation with high affinity. biocrick.commedchemexpress.commedchemexpress.comtocris.com The potency of this compound in inhibiting platelet aggregation is often reported as a pKB value. biocrick.commedchemexpress.commedchemexpress.comtocris.com

Table 3: Inhibition of Platelet Aggregation by this compound

| Cell Type | Agonist | This compound Effect | Parameter | Value | Citation |

| Human Platelets | ADP | Competitive Antagonism | pKB | 8.05 | biocrick.commedchemexpress.commedchemexpress.comtocris.com |

Ex Vivo Tissue Preparations

Ex vivo studies are crucial for understanding the direct effects of this compound on isolated tissues and organs, allowing for controlled environments to analyze cellular and physiological responses without the complexities of systemic circulation and metabolism. Organ bath studies and microelectrode recordings are prominent examples of these techniques.

Organ Bath and Microelectrode Recordings (e.g., Rat Colon)

Organ bath studies involve suspending isolated tissue samples in a temperature-controlled chamber filled with a physiological saline solution, often gassed with carbogen (B8564812) (95% O2/5% CO2) to maintain tissue viability. physiology.orgsid.irnih.gov This setup allows researchers to measure isometric or isotonic contractions and relaxations of the tissue in response to electrical field stimulation (EFS) or the application of pharmacological agents like this compound. physiology.orgsid.ircoloproctol.org

Microelectrode recordings, often used in conjunction with organ bath setups, enable the measurement of electrical activity across cell membranes, such as changes in resting membrane potential and the recording of inhibitory junction potentials (IJPs). nih.govsci-hub.stnih.govisciii.es IJPs are transient hyperpolarizations of smooth muscle cells that mediate relaxation in response to neurotransmitters. nih.govnih.govisciii.es

Studies utilizing rat colon preparations have been particularly informative regarding the role of P2Y1 receptors in gastrointestinal motility and the effects of this compound on purinergic neurotransmission. In the rat colon, inhibitory neuromuscular transmission involves the co-release of ATP and nitric oxide (NO). nih.govnih.gov ATP acting on P2Y1 receptors mediates a fast component of the IJP, while NO mediates a slower component. nih.govnih.gov

Concentration-response curves generated from these studies have provided valuable data on the potency of this compound in inhibiting the IJP. For instance, studies in the presence of Nω-nitro-L-arginine (L-NNA), an inhibitor of NO synthase, have helped isolate the purinergic component of the IJP and determine the specific inhibitory effect of P2Y1 antagonists like this compound. nih.gov The inhibitory effect of this compound on the amplitude and duration of the EFS-induced IJP has been quantified, demonstrating its effectiveness as a P2Y1 antagonist in this tissue model. nih.gov

| Compound | Effect on Fast IJP (Rat Colon) | Effect on EFS-induced Relaxation (Rat Colon) | IC₅₀ (IJP Amplitude, with L-NNA) |

|---|---|---|---|

| This compound | Inhibits | No major effect | 17.8 nM nih.gov |

| MRS2179 | Inhibits | No major effect | 13.1 µM nih.gov |

| MRS2500 | Inhibits | No major effect | 14.0 nM nih.gov |

These ex vivo methodologies provide fundamental insights into the direct interactions of this compound with P2Y1 receptors in a controlled physiological environment and help characterize its potency and selectivity.

In Vivo Animal Models

In vivo animal models are essential for evaluating the systemic effects of this compound, its pharmacokinetics, and its potential therapeutic efficacy in the context of complex physiological systems and disease pathologies.

Rodent Models (Rats, Mice) in Various Disease Contexts

Rodent models, particularly rats and mice, are widely used in this compound research due to their genetic tractability, relatively low cost, and the availability of various disease models that mimic human conditions. nih.gov These models allow for the investigation of this compound's effects on specific organ systems and disease processes where P2Y1 receptors are implicated.

Studies in mice have explored the role of this compound in conditions such as sepsis. researchgate.nettemple.edufrontiersin.orgnih.govresearchgate.netresearchgate.net Sepsis is a complex syndrome involving dysregulated immune responses, and purinergic signaling, including P2Y1 receptors, plays a role in immune cell function and platelet activation during this condition. researchgate.nettemple.edufrontiersin.orgnih.gov Research using mouse models of sepsis, often induced by cecal ligation and puncture (CLP), has investigated the effects of this compound administration on various parameters, including platelet activation, neutrophil infiltration in organs like the lung and kidney, and the formation of platelet-immune cell aggregates. researchgate.nettemple.edufrontiersin.orgnih.govresearchgate.netfrontiersin.org

Findings from these rodent studies have indicated sex-related differences in the response to P2Y1 antagonism with this compound in sepsis models. For example, studies have shown that this compound treatment can reduce sepsis-induced myeloperoxidase (MPO) levels (an indicator of neutrophil infiltration) and decrease platelet activation and aggregate formation in male mice, but these effects were not observed in female mice. researchgate.nettemple.edufrontiersin.orgnih.govfrontiersin.org This highlights the importance of considering sex as a biological variable in preclinical research.

| Animal Model | Disease Context | Key Finding Related to this compound | Citation |

|---|---|---|---|

| Mouse (CLP model of Sepsis) | Sepsis | Reduced sepsis-induced MPO levels and platelet activation/aggregation in male mice, but not female mice. | researchgate.nettemple.edufrontiersin.orgnih.govfrontiersin.org |

| Mouse (High-pressure ventilation) | Brain injury | Reduced brain injury induced by mechanical ventilation. | medchemexpress.com |

Rodent models have also been utilized to study the impact of this compound on brain injury induced by mechanical ventilation, where P2Y1 receptor activation is implicated. medchemexpress.com Intracerebroventricular administration of this compound has been shown to reduce brain injury in this context. medchemexpress.com

Use of P2Y1 Knockout Mouse Models

The availability of genetically modified animals, such as P2Y1 knockout (KO) mice, provides a powerful tool to specifically investigate the physiological roles of the P2Y1 receptor and validate the findings obtained with pharmacological antagonists like this compound. isciii.estemple.edufrontiersin.orgnih.govfrontiersin.orgguidetopharmacology.org By comparing responses in wild-type (WT) mice to those in P2Y1 KO mice, researchers can definitively attribute observed effects to the absence of functional P2Y1 receptors.

Studies using P2Y1 KO mice have confirmed the involvement of P2Y1 receptors in processes where this compound has shown effects. For instance, in the context of sepsis, P2Y1 KO female mice exhibited reduced sepsis-induced MPO activity compared to WT female mice, mirroring the effects observed with this compound treatment in male mice and supporting the role of P2Y1 signaling in the inflammatory response in a sex-dependent manner. temple.edufrontiersin.orgnih.gov These models are invaluable for understanding the specific contributions of P2Y1 receptors to complex physiological and pathological processes.

Future Directions and Unexplored Avenues in Mrs2279 Research

Elucidation of Novel P2Y1 Receptor-Mediated Pathways and Functions

While the role of P2Y1 receptors in platelet aggregation is well-established, contributing to their relevance as antithrombotic targets, their involvement in other cellular processes and signaling pathways is still being actively investigated. Future research aims to fully understand the molecular mechanisms underlying P2Y1 receptor activity, including its plasticity and modulation of cellular components like the cytoskeleton. frontiersin.org Studies are exploring how P2Y1 receptor activation by different endogenous nucleotides can lead to functional selectivity through biased signaling, potentially distinguishing between roles in inflammation and hemostasis. nih.govukri.orgresearchgate.net The concept of biased agonism/antagonism, where ligands favor specific signaling pathways over others, is a significant area for future research, potentially leading to the development of ligands that selectively modulate inflammatory functions without affecting essential hemostasis. ukri.orgresearchgate.net Furthermore, the potential for interaction and cooperativity between P2Y1 receptors and other purinergic receptors, such as P2Y14, is an unexplored area that warrants investigation. researchgate.net Research also indicates that P2Y1 receptors can exhibit constitutive activity, activating Gq protein signaling even in the absence of an agonist, suggesting that targeting this basal activity could be a future antiplatelet strategy. researchgate.net

Investigation of MRS2279's Effects on Underexplored P2Y1 Receptor Expressing Tissues

P2Y1 receptors are widely distributed throughout the body, including in the brain, placenta, prostate, intestine, skeletal muscle, heart, macrophages, pituitary, lung, pancreas, spleen, fetal liver, adipose tissue, stomach, lymphocytes, liver, and kidney. guidetopharmacology.org While their function in some tissues, like platelets, is well-characterized, their roles in many other tissues are less understood. Future research could focus on the effects of this compound or similar P2Y1 antagonists in tissues such as the placenta, where P2Y1 receptors have been observed in endothelial cells and syncytiotrophoblasts, potentially playing a role in regulating nucleotide signaling and vascular tone. ejh.itnih.gov The differential expression of P2Y1 receptors in proliferating versus involuting infantile hemangiomas also suggests a role in vascular tumor development that could be explored. mdpi.com In the nervous system, P2Y1 receptors are present in various brain regions, and their involvement in processes beyond neuronal firing, such as axon initial segment development, is an area for future study. frontiersin.orgguidetopharmacology.org The potential for P2Y1 receptors in the rostral ventrolateral medulla (RVLM) to be a therapeutic target for hypertension resulting from over-activation of peripheral chemoreceptors also presents an unexplored avenue for investigating the effects of P2Y1 antagonists. nih.gov Furthermore, the role of P2Y1 receptors in various cancers, including prostate, biliary, and pancreatic cancers, where their expression and function are not fully understood, represents a significant area for future research. nih.govoncotarget.com

Development of Next-Generation P2Y1 Receptor Antagonists Inspired by this compound's Structure

This compound is a nucleotide analog and a potent, selective P2Y1 antagonist. tocris.comeurekaselect.com Its development, along with other nucleotide analogs, was based on modifying the structure of ADP, the endogenous agonist. acs.orgeurekaselect.com Future research directions include the synthesis of new molecules with modifications to the nucleotide structure to improve properties like half-life, selectivity, and potency. nih.gov This involves replacing fragile moieties with more stable bonds to create non-hydrolyzable structures. nih.gov The structural insights gained from this compound and related compounds, particularly concerning the importance of the methanocarba ring system and substitutions on the adenine (B156593) ring, can guide the design of next-generation antagonists. eurekaselect.comingentaconnect.comnih.gov The goal is to develop orally bioavailable drug-like antagonists, which has been challenging due to the charged phosphate (B84403) groups in many nucleotide-based antagonists. acs.org Exploring non-nucleotide scaffolds that can interact with the P2Y1 receptor is also a crucial direction for developing compounds with better pharmacokinetic properties. acs.orgukri.org

Advanced Computational and Structural Biology Approaches (e.g., Cryo-EM of P2Y1-MRS2279 Complex)

Advanced techniques in computational and structural biology are essential for a deeper understanding of P2Y1 receptor function and for rational drug design. While crystal structures of the human P2Y1 receptor in complex with other antagonists like MRS2500 have been reported, providing atomic details of ligand-binding sites, obtaining structures with various ligands, including this compound, using techniques like Cryo-EM would be highly valuable. rcsb.orgnih.govpnas.orgresearchgate.net Cryo-EM can provide insights into the receptor's conformation when bound to different antagonists, potentially revealing distinct inactive states or biased signaling-related conformations. rcsb.orgnih.govdoi.orgx-mol.net Computational approaches, such as molecular modeling, ligand docking, and molecular dynamics simulations, have already provided putative structural frameworks for drug-receptor interactions and can be further utilized to predict binding modes of novel compounds and to design ligands with desired properties. ukri.orgeurekaselect.comingentaconnect.com These methods can also help in understanding the allosteric modulation of the P2Y1 receptor, as suggested by studies with other antagonists. researchgate.net

Exploration of Sex-Specific Pharmacological Responses to this compound in Preclinical Models

Emerging research indicates that sex can influence platelet activation and the response to anti-platelet therapies targeting purinergic signaling. nih.govfrontiersin.org Studies in mice have shown sex-related differences in the protective effects of P2Y receptor antagonists in conditions like sepsis. frontiersin.org Specifically, deficiency or blocking of P2Y1 receptors has shown sex-specific effects on inflammation and inflammatory cell recruitment in preclinical models. frontiersin.org Furthermore, the expression levels of P2Y receptors, including P2Y1, have been shown to vary with sex and age in certain tissues, such as murine brain microglia. nih.gov Future research should systematically investigate sex-specific pharmacological responses to this compound and other P2Y1 antagonists in various preclinical models to determine if there are differences in efficacy, potency, or downstream effects. This understanding is crucial for developing personalized therapeutic strategies.

Q & A

Q. What is the primary pharmacological role of MRS2279 in studying the P2Y1 receptor?

this compound is a non-nucleotide, high-affinity competitive antagonist of the P2Y1 receptor, widely used as a radioligand in binding assays. Its structure includes a methanocarba ring system and N6-methylation, which enhances selectivity and reduces partial agonist activity. Researchers employ it to quantify receptor density in recombinant systems (e.g., Sf9 insect cell membranes) and endogenous tissues like human platelets and rat brain . Methodologically, its application involves saturation binding experiments to determine dissociation constants (KD ~7.05 nM) and competition assays to evaluate ligand affinity .

Q. How is this compound utilized in radioligand binding assays for P2Y1 receptor studies?

- Experimental Design : Prepare membranes from cells overexpressing P2Y1 receptors (e.g., Sf9 insect cells). Use [<sup>3</sup>H]this compound (specific activity: 89 Ci/mmol) in saturation binding to calculate Bmax (receptor density) and KD.

- Data Analysis : Apply nonlinear regression to Scatchard plots for saturation data. For competition assays, use the Cheng-Prusoff equation to derive inhibitor constants (Ki) for test compounds .

- Limitations : Due to its moderate specific activity, [<sup>3</sup>H]this compound may require higher receptor expression levels for reliable detection in low-abundance tissues .

Advanced Research Questions

Q. How can researchers optimize this compound-based assays to address its lower specific activity compared to ligands like [<sup>32</sup>P]MRS2500?

- Methodological Adjustments :

Increase Receptor Concentration : Use membranes with higher P2Y1 receptor expression (e.g., Sf9 cells) to improve signal-to-noise ratios.

Combine with High-Affinity Analogs : Co-administer unlabeled MRS2500 (Ki ~1 nM) to validate competitive binding profiles .

Alternative Ligands : For tissues with low endogenous receptor levels, switch to [<sup>32</sup>P]MRS2500, which offers 100-fold higher specific activity and 10-fold greater affinity .

- Statistical Validation : Employ error analysis (e.g., propagation of error in KD calculations) and replicate experiments to ensure robustness .

Q. What strategies resolve contradictions in this compound data across different experimental models (e.g., hypoxia studies vs. standard receptor binding)?

- Contextual Analysis : In respiratory studies (e.g., preBötzinger complex networks), this compound’s effects on sigh frequency under hypoxia (Figure 5c) may differ from its canonical receptor antagonism due to tissue-specific purinergic signaling crosstalk. Researchers should:

Control for Model Variables : Compare results under normoxia vs. hypoxia, adjusting ATP/ADP levels to isolate P2Y1-specific effects .

Cross-Validate with Genetic Knockdowns : Use siRNA or CRISPR-Cas9 to confirm P2Y1 receptor dependency in conflicting models .

- Data Interpretation Frameworks : Apply multivariate regression to account for confounding factors like off-target interactions with other nucleotide-binding proteins .

Q. What are the critical steps in synthesizing and validating this compound analogs for improved pharmacokinetic properties?

- Synthetic Workflow :

Modify 2-Substituents : Introduce halogen (e.g., 2-fluoro in MRS2520) or methylthio (MRS2521) groups to enhance affinity and metabolic stability .

Radiolabeling : Optimize tritiation ([<sup>3</sup>H]) or <sup>32</sup>P incorporation via nucleotide kinase reactions for higher specific activity .

- Validation Protocols :

- Binding Assays : Test analogs against wild-type and mutant P2Y1 receptors to confirm selectivity.

- Functional Assays : Measure cAMP inhibition or calcium mobilization in transfected cells to rule out partial agonist activity .

Methodological Considerations

- Experimental Design : Align with guidelines for receptor pharmacology studies, including proper controls (e.g., unlabeled ligands for nonspecific binding) and adherence to safety protocols for radioactive materials .

- Data Reporting : Include detailed methodology (e.g., membrane preparation, ligand concentrations) and statistical analyses (e.g., IC50 values with 95% confidence intervals) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.